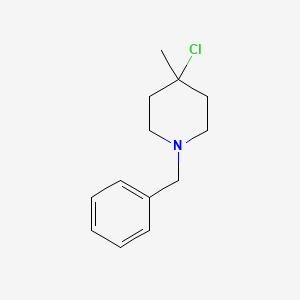![molecular formula C11H23NO B13948471 1-[2-(Diethylamino)ethyl]cyclopentanol CAS No. 25363-25-1](/img/structure/B13948471.png)
1-[2-(Diethylamino)ethyl]cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Diethylamino)ethyl]cyclopentanol is an organic compound with the molecular formula C11H23NO It is a derivative of cyclopentanol, where the hydroxyl group is attached to a cyclopentane ring, and the compound is further modified with a diethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[2-(Diethylamino)ethyl]cyclopentanol can be synthesized through a multi-step process. One common method involves the initial formation of cyclopentanol from cyclopentene via an addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate alkylating agent.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the efficient production of the compound while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Diethylamino)ethyl]cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and diethylamine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Various cyclopentanol derivatives.
Substitution: Compounds with different alkyl groups replacing the diethylaminoethyl group.
Aplicaciones Científicas De Investigación
1-[2-(Diethylamino)ethyl]cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-[2-(Diethylamino)ethyl]cyclopentanol involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with receptors or enzymes, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: The parent compound with a hydroxyl group attached to a cyclopentane ring.
1-Ethylcyclopentanol: A derivative with an ethyl group instead of the diethylaminoethyl group.
1-[2-(Methylamino)ethyl]cyclopentanol: A similar compound with a methylaminoethyl group.
Uniqueness
1-[2-(Diethylamino)ethyl]cyclopentanol is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
25363-25-1 |
|---|---|
Fórmula molecular |
C11H23NO |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-12(4-2)10-9-11(13)7-5-6-8-11/h13H,3-10H2,1-2H3 |
Clave InChI |
YABIEDZOJCMTKR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1(CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)



![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)



![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)


![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)

